5-Phenyl tetrazolium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-phenyl-2H-tetrazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4.ClH/c1-2-4-6(5-3-1)7-8-10-11-9-7;/h1-5H,(H,8,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOAEFVBWFZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[NH+]NN=N2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Foundations and Redox Principles of 5 Phenyltetrazolium Chloride Systems
Structural Isomerism and Tautomerism in Tetrazolium and Formazan (B1609692) Systems
The 5-phenyltetrazolium cation itself is a five-membered heterocyclic ring composed of one carbon and four nitrogen atoms, with a phenyl group attached to the carbon atom. The positive charge is delocalized across the tetrazolium ring.
Upon reduction, 5-phenyltetrazolium chloride is converted to a highly colored formazan. Formazans are characterized by the core structure R¹-N=N-C(R³)=N-NH-R⁵, and in the case of the reduction of 2,3,5-triphenyltetrazolium chloride, this results in 1,3,5-triphenylformazan. The structure of formazans is more complex than that of tetrazolium salts due to the possibilities of tautomerism and geometric isomerism.
Tautomerism: The formazan molecule is considered a resonance hybrid of two mesomeric forms. This tautomerism was first described by Pechmann, involving the migration of a proton between the N-1 and N-5 nitrogen atoms. hacettepe.edu.tr This results in an internally coordinated hydrogen-bond structure. hacettepe.edu.tr
Geometric Isomerism: A formazan molecule can exist in four possible geometric structures due to isomerism around the C=N and N=N double bonds (syn/anti and cis/trans). These stereoisomers are often designated as EZZ, EEZ, and EEE configurations. hacettepe.edu.tr The EZZ configuration is generally the most stable due to stabilization by an intramolecular N-H…N hydrogen bond, forming a six-membered chelate ring. hacettepe.edu.tr The EEZ isomer is stabilized by an N2-HN5 bond in a five-membered ring. hacettepe.edu.tr Some formazans can even interconvert between red and yellow forms upon exposure to visible light, highlighting the dynamic nature of their isomeric states. hacettepe.edu.tr
The specific arrangement of substituents on the phenyl rings and the central carbon of the formazan chain significantly influences the stability and properties of these isomers.
The Tetrazolium-Formazan Redox Couple: Fundamental Mechanisms
The interconversion between tetrazolium salts and formazans is a reversible redox process that forms the basis of their wide-ranging applications, particularly in biochemistry. hacettepe.edu.tr This redox couple acts as a proton acceptor or an oxidant. hacettepe.edu.tr
The reduction of the tetrazolium salt to formazan involves the acceptance of electrons, leading to the cleavage of the tetrazolium ring and the formation of the linear formazan structure. Conversely, the oxidation of a formazan regenerates the corresponding tetrazolium salt through dehydrogenation and cyclization. hacettepe.edu.tr
Electron Transfer Mechanisms in Reduction Processes
The reduction of tetrazolium salts like 5-phenyltetrazolium chloride to their corresponding formazans is a cornerstone of their utility as redox indicators. This process is particularly important in biological systems for assessing metabolic activity, where enzymes such as dehydrogenases play a crucial role. nih.govwikipedia.org
The general mechanism involves the tetrazolium salt acting as an electron acceptor. In biological assays, reduced coenzymes like NADH or NADPH, generated during metabolic processes, donate electrons. conicet.gov.ar These electrons can be transferred to the tetrazolium salt, either directly or via an intermediate electron acceptor such as phenazine methosulfate (PMS). conicet.gov.ar
Studies using cyclic voltammetry on water-soluble tetrazolium salts have shown that the reduction can occur in a two-step process. The first step is a one-electron reduction, which is independent of pH. researchgate.net This is followed by a second one-electron, one-proton process. researchgate.net The initial one-electron reduction is often the rate-determining step.
The site of electron transfer within cellular systems can be complex. While it was initially thought to be primarily mitochondrial, evidence suggests that non-mitochondrial and even extracellular reduction via trans-plasma membrane electron transport can occur, especially for certain types of tetrazolium salts. researchgate.net The net positive charge of many tetrazolium salts facilitates their uptake by cells, driven by the plasma membrane potential. researchgate.net
The reduction process results in the formation of a vividly colored, often water-insoluble, formazan product, which can be quantified spectrophotometrically. nih.govwikipedia.org
Oxidative Reversibility of Formazans to Tetrazolium Salts
The conversion of formazans back to their corresponding tetrazolium salts is an oxidative process that underscores the reversible nature of this redox couple. hacettepe.edu.tr This reaction was, in fact, how tetrazolium salts were first synthesized by von Pechmann and Runge in 1894, through the oxidation of formazan compounds. hacettepe.edu.tr
Various oxidizing agents can be employed to achieve this transformation, including mercuric oxide, nitric acid, N-bromosuccinimide, potassium permanganate, and lead tetraacetate. hacettepe.edu.tr The general mechanism involves dehydrogenation and subsequent cyclization of the formazan to form the stable tetrazolium ring. hacettepe.edu.tr The completion of the oxidation is often indicated by the disappearance of the formazan's characteristic color. hacettepe.edu.tr
Kinetic studies on the oxidative cyclization of 1,3,5-triarylformazans using bromine have shown that the reaction is ionic and is significantly influenced by the electronic properties of the substituents on the aryl rings. rsc.org Electron-donating groups on the aryl rings facilitate the oxidation process. rsc.org A proposed mechanism involves an electrophilic attack by the oxidizing agent at the carbon atom of the formazan, followed by the formation of a covalent intermediate and subsequent cleavage of the newly formed bond to yield the tetrazolium salt. rsc.org
Coordination Chemistry: Formazan-Metal Complexation and Ligand Properties
Formazans, particularly in their deprotonated form known as formazanates, are effective chelating ligands for a variety of metal ions. semanticscholar.orgrsc.org While structurally similar to well-established ligands like β-diketiminates, the coordination chemistry of formazanates has received comparatively less attention. semanticscholar.orgrsc.org
Ligand Properties: Formazanate ligands possess several key features that make them attractive in coordination chemistry:
Tunable Properties: Their electronic and steric properties can be readily modified by changing the substituents on the aryl rings and the central carbon atom. semanticscholar.orgrsc.org
Rich Optoelectronics: They have highly delocalized π-systems, which give rise to intense colors and interesting photophysical properties. semanticscholar.orgrsc.org
Redox Activity: The presence of low-lying frontier orbitals allows them to stabilize reactive species and participate in redox processes. semanticscholar.orgrsc.org
Coordinative Flexibility: The four nitrogen atoms in the formazan backbone allow for the formation of four-, five-, or six-membered chelate rings with a metal center. semanticscholar.org
Metal Complexation: Formazanates typically coordinate to metal centers in a bidentate fashion, although tridentate coordination is also possible if a suitable donor group is present on one of the aryl substituents. nih.gov They can form stable complexes with a wide range of metals, including alkali metals, transition metals, and rare-earth elements. semanticscholar.orgrsc.org
The coordination can occur through different pairs of nitrogen atoms. For instance, coordination can involve the terminal nitrogen atoms, leading to the formation of a six-membered chelate ring. nih.gov Alternatively, coordination through an internal and a terminal nitrogen atom can result in a five-membered chelate ring. nih.govacs.org
The resulting metal complexes often exhibit interesting catalytic and photophysical properties, stemming from the unique electronic structure of the formazanate ligand. acs.org For example, the low-lying π*-orbitals of the formazanate ligand can play a significant role in the electronic absorption and emission properties of the metal complexes. acs.org
Reaction Kinetics and Mechanistic Elucidation of 5 Phenyltetrazolium Chloride Reduction
Enzymatic Reduction Pathways: Role of Cellular Oxidoreductases and Coenzymes
The reduction of 5-phenyltetrazolium chloride and its derivatives, such as 2-(p-Iodophenyl)-3(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT), is a cornerstone for assessing cellular metabolic activity. This process is primarily mediated by oxidoreductase enzymes within viable cells. researchgate.net These enzymes facilitate the transfer of electrons from a substrate to the tetrazolium salt, which acts as an artificial electron acceptor. This reduction results in the formation of a colored, water-insoluble formazan (B1609692). nih.govresearchgate.net The quantity of formazan produced is directly proportional to the respiratory activity of the cell and can be measured colorimetrically. researchgate.net
Cellular oxidoreductases, particularly dehydrogenases, are integral to this process as they are key components of the electron transport system. researchgate.netresearchgate.net The reduction of tetrazolium salts is driven by these dehydrogenase systems, indicating normal metabolic functioning. researchgate.net Coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) play a crucial role. Dehydrogenases oxidize organic compounds by transferring electron pairs from a substrate to NAD+ or NADP+, forming NADH or NADPH, respectively. researchgate.net Tetrazolium salts like INT successfully compete with these coenzymes for the electrons, leading to their reduction. researchgate.net
In the context of the cellular respiratory chain, the reduction of tetrazolium salts occurs at specific sites. For instance, in Escherichia coli, INT reduction has been shown to occur prior to ubiquinone in the respiratory chain, facilitated by primary aerobic dehydrogenases that utilize substrates like succinate (B1194679) and NAD(P)H. qut.edu.aukisti.re.krnih.gov Further reduction can also happen at the level of ubiquinone and possibly cytochromes b555 and b556. qut.edu.aukisti.re.krnih.gov It is important to note that cytochrome oxidase is not the primary reductant of tetrazolium salts; instead, the interaction occurs with the more reducing components of the respiratory chain, namely the dehydrogenases. oup.com
Specific Dehydrogenase Enzyme Systems and Substrate Interactions
The reduction of 5-phenyltetrazolium chloride is not a generic cellular process but is linked to the activity of specific dehydrogenase enzyme systems and their interaction with various substrates. Dehydrogenases are a class of oxidoreductases that remove hydrogen atoms from a substrate, transferring electrons in the process. researchgate.net The activity of these enzymes is a direct measure of the metabolic activity within a cell. researchgate.net
One of the key enzymes implicated in this reduction is succinate dehydrogenase, which can reduce INT to formazan. wikipedia.org The activity of this enzyme can be visually observed as the solution changes from colorless to red. wikipedia.org In addition to succinate, other substrates for primary aerobic dehydrogenases can influence the rate of tetrazolium reduction. In studies with E. coli, substrates such as formate (B1220265), lactate (B86563), casamino acids, glucose, and glycerol (B35011) have been shown to support the reduction of INT. nasa.gov Notably, formate was found to result in the greatest production of formazan. nasa.gov
The interaction between the tetrazolium salt and the dehydrogenase system is competitive. INT, for example, competes with the natural electron acceptors NAD+ and NADP+ for electrons generated from substrate oxidation. researchgate.net The site of this interaction within the mitochondrial respiratory chain is primarily with dehydrogenases, particularly Complex I, where the tetrazolium salt likely accepts electrons directly from low-potential cofactors. oup.com The reduction rate is also influenced by the membrane potential, being fastest in coupled membranes due to the accumulation of the positively charged tetrazolium cation in the matrix. oup.com
The choice of substrate can significantly impact the observed dehydrogenase activity. The following table illustrates the effect of different substrates on formazan production in E. coli.
Table 1: Effect of Various Substrates on Tetrazolium Salt Reduction in E. coli
| Substrate | Relative INT Formazan Production | Relative CTC Formazan Production |
|---|---|---|
| Formate | Highest | Highest |
| Succinate | High | High |
| Lactate | Moderate | Moderate |
| Casamino Acids | Moderate | Moderate |
| Glucose | Moderate | Moderate |
| Glycerol | Moderate (INT only) | Not specified |
This table is a qualitative representation based on findings that formate resulted in the greatest formazan production, while other substrates also supported reduction to varying degrees compared to no substrate controls. nasa.gov
Chemical Reduction Mechanisms and Interfering Agents
While the enzymatic reduction of 5-phenyltetrazolium chloride is the basis for its use as a metabolic indicator, non-enzymatic chemical reduction can also occur, potentially leading to inaccurate results. nih.gov This is particularly problematic in environmental samples with complex chemical matrices, such as sediments contaminated with high levels of polycyclic aromatic hydrocarbons (PAHs) and metals. nih.govresearchgate.netresearchgate.net In such cases, background chemical reactions can lead to the reduction of the tetrazolium salt, independent of microbial dehydrogenase activity. nih.govresearchgate.netresearchgate.net
Certain solvents that have been used for formazan extraction, such as N,N-dimethylformamide, acetone, and dichloromethane, have been found to cause chemical reduction of INT in sterilized sediments, highlighting the need for careful method development. researchgate.net A modified method using acetonitrile (B52724) for extraction has been shown to be effective without chemically reducing INT. nih.govresearchgate.netresearchgate.net
Influence of Non-Enzymatic Reducing Agents and Endogenous Compounds
A variety of non-enzymatic reducing agents and endogenous compounds can interfere with tetrazolium reduction assays, leading to false-positive results. researchgate.net Antioxidant compounds are a significant class of interfering substances due to their intrinsic reductive potential. researchgate.net
For example, thiol-containing antioxidants such as β-mercaptoethanol, dithiothreitol, pyrrolidinedithiocarbamate, and N-acetylcysteine have been demonstrated to reduce tetrazolium salts to formazan in a dose-dependent manner, even in the absence of cells. researchgate.net Other compounds like vitamin C, and phytoestrogens such as kaempferol (B1673270) and resveratrol, have also been observed to cause this non-enzymatic reduction. researchgate.net
In addition to exogenous substances, certain endogenous compounds and sample components can affect the reaction. For instance, in studies with triphenyltetrazolium (B181601) chloride (TTC), the presence of copper was found to affect the color intensity of the resulting formazan, potentially leading to misleading results. nih.govresearchgate.net High concentrations of inorganic phosphate (above 10 mmol l-1) have also been shown to inhibit the reduction of both INT and another tetrazolium salt, CTC, which appeared to be linked to decreased oxygen consumption rates. nasa.gov
The following table summarizes various agents that have been reported to interfere with tetrazolium reduction assays.
Table 2: Interfering Agents in Tetrazolium Reduction Assays
| Agent Category | Specific Examples | Effect |
|---|---|---|
| Antioxidants | β-mercaptoethanol, dithiothreitol, N-acetylcysteine, Vitamin C, Kaempferol, Resveratrol | Direct chemical reduction of tetrazolium salt |
| Metals | Copper | Affects formazan color intensity |
| Inorganic Ions | Phosphate (>10 mmol l-1) | Inhibition of enzymatic reduction |
| Organic Contaminants | Polycyclic Aromatic Hydrocarbons (PAHs) | Background chemical reduction |
Environmental and Solutionic Factors Affecting Reaction Rates
The rates of both enzymatic and non-enzymatic reduction of 5-phenyltetrazolium chloride are significantly influenced by environmental and solutionic factors. These include temperature, pH, and the ionic strength of the solution. researchgate.netnih.govresearchgate.net Understanding the impact of these factors is crucial for the design of reliable assays and the correct interpretation of results, as they can directly affect the stability of the reactants and the kinetics of the reduction reaction.
For instance, in studies examining the effect of ionic strength on bubble coalescence in inorganic salt solutions, it was observed that the size of bubbles decreases as the ionic strength increases. researchgate.net While not directly measuring tetrazolium reduction, this illustrates how solution properties can influence physical and chemical processes, which could similarly affect the interaction between the tetrazolium salt and cellular reductases.
Temperature and pH Dependence in Tetrazolium Reduction
Temperature and pH are critical parameters that modulate the rate of tetrazolium reduction. For enzymatic reactions, there is typically an optimal temperature and pH range for maximal activity. For instance, in Vibrio harveyi batch cultures, formazan production from INT reduction was shown to increase with higher temperatures, correlating with higher specific growth rates. nih.govresearchgate.net Similarly, studies with Streptomyces venezuelae showed that the highest yield of triphenyl formazan (TF) from TTC reduction occurred at a pH of 6. researchgate.net
However, extreme conditions of temperature and pH can lead to a significant increase in non-enzymatic reduction, which can confound the measurement of biological activity. nih.govresearchgate.net Studies on the non-enzymatic reduction of triphenyltetrazolium chloride (TTC) have shown that it can be chemically reduced at high temperatures and/or under alkaline pH conditions. nih.govresearchgate.net For example, non-enzymatic TTC reduction was observed at temperatures higher than 70-85°C and at pH values greater than 9.5-11.0. nih.govresearchgate.net The effect of pH on chemical reduction was found to be more significant than the effect of temperature for a given incubation period. nih.govresearchgate.net The amount of formazan produced non-enzymatically increased with pH, reaching a maximum at a pH of 12, and then decreased, being undetectable at pH 13. nih.govresearchgate.net
Therefore, to ensure that the reduction of tetrazolium salts is primarily due to biochemical reactions, it is recommended that the pH of the samples and the incubation temperature be carefully controlled. For dehydrogenase activity measurements using TTC, it has been suggested that the pH should not exceed 9 and the incubation temperature should not be higher than 60°C. nih.govresearchgate.net Low pH has also been shown to reduce the capacity of cultured lichens to produce formazan, suggesting that acidic conditions can cause physiological damage that inhibits dehydrogenase activity. researchgate.net
The following table provides a summary of the effects of temperature and pH on tetrazolium reduction.
Table 3: Influence of Temperature and pH on Tetrazolium Reduction
| Parameter | Condition | Effect on Enzymatic Reduction | Effect on Non-Enzymatic Reduction |
|---|---|---|---|
| Temperature | Increasing (within physiological range) | Increased formazan production | Negligible |
| High (> 70-85°C) | Enzyme denaturation | Significant increase in reduction | |
| pH | Optimal (e.g., pH 6 for S. venezuelae) | Highest formazan yield | Negligible |
| Low (acidic) | Reduced activity, potential physiological damage | Not specified as primary effect |
Advanced Spectroscopic and Electrochemical Characterization of 5 Phenyltetrazolium Chloride and Its Formazan Products
Spectrophotometric Quantification and Optical Readouts
Spectrophotometry is a primary method for quantifying the formazan (B1609692) products generated from the reduction of tetrazolium salts. nih.gov The brightly colored nature of formazans allows for their detection using absorbance measurements, providing a robust optical readout for various biological assays. emerginginvestigators.org
The formazan derivatives of tetrazolium salts exhibit distinct absorbance spectra, which are crucial for their quantification. For instance, the formazan product of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) displays a characteristic purple color, with a primary absorbance peak around 570 nm. emerginginvestigators.orgnih.gov However, the exact absorbance maximum can be influenced by factors such as the solvent used for solubilization and the pH of the solution. nih.govnih.gov At high cell densities or low pH, the absorption spectrum of MTT-formazan can show two maxima, one at approximately 510 nm and another around 570 nm. nih.gov To ensure accurate quantification, controlling the pH of the solubilized formazan product is essential. nih.gov
The choice of solvent significantly impacts the molar extinction coefficient and the stability of the formazan product. While dimethylformamide (DMF) can yield a high extinction coefficient, its incompatibility with common labware like polystyrene culture vessels limits its use. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) is a widely used alternative that improves the solubility and stability of formazan. researchgate.netresearchgate.net The absorbance of MTT formazan in DMSO is notably higher than in isopropanol (B130326). researchgate.net
While many formazans are primarily characterized by their absorbance, some exhibit fluorescence. For example, the formazan product of 5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride (CTC) displays red fluorescence, which is utilized in flow cytometry and fluorescent viability assays. conicet.gov.ar The fluorescence of formazan compounds can be influenced by their molecular structure, with reduced rotational freedom of aromatic rings potentially enhancing fluorescence emission. conicet.gov.ar Researchers have also synthesized novel tetrazolium salts that, upon reduction, yield highly fluorescent formazans by incorporating fluorophore backbones like coumarin, fluorescein, and rhodol. ed.ac.ukresearchgate.net In these engineered molecules, the tetrazolium moiety often quenches the fluorescence, which is restored upon its reduction to the corresponding formazan. ed.ac.ukresearchgate.net
Table 1: Spectroscopic Properties of Select Formazan Products
| Tetrazolium Salt | Formazan Product | Absorbance Max (nm) | Molar Extinction Coefficient (ε) | Solvent | Fluorescence |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Purple Formazan | 570 nih.gov | 13,000 M⁻¹cm⁻¹ (at 578 nm) sigmaaldrich.com | DMSO researchgate.net | Generally non-fluorescent conicet.gov.ar |
| 2,3,5-triphenyltetrazolium chloride (TTC) | 1,3,5-triphenylformazan (TPF) | ~300 and 480 nih.gov | Not specified | Methanol (B129727), Acetonitrile (B52724) nih.gov | Not specified |
| 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS) | Water-soluble Formazan | 490-500 nih.gov | Not specified | Phosphate-buffered saline nih.gov | Not specified |
| 5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride (CTC) | Red Fluorescent Formazan | Not specified | Not specified | Not specified | λex: 380–440 nm, λem: 625 nm conicet.gov.ar |
Electrochemical Analysis of Redox Potentials and Mechanisms
The reduction of tetrazolium salts to formazans is an electrochemical process that can be investigated using various analytical techniques. These methods provide valuable information about the redox potentials and the mechanisms involved in the tetrazolium-formazan system.
Polarography and Cyclic Voltammetry in Tetrazolium-Formazan Systems
Electrochemical studies have shown that the reduction of tetrazolium salts, such as 2,3,5-triphenyltetrazolium chloride, can produce formazans. tandfonline.com Techniques like polarography and cyclic voltammetry are employed to study the redox behavior of these compounds. These methods can elucidate the electron transfer steps involved in the conversion of the tetrazolium ring to the formazan structure. The electrochemical reduction is a key aspect of how these compounds function as in-situ biological staining agents and indicators for dehydrogenase and superoxide (B77818) radical presence. tandfonline.com
Application in Potentiometric Sensing
While the primary application of the tetrazolium-formazan system is in colorimetric and fluorometric assays, the underlying redox reaction has potential applications in potentiometric sensing. The change in the electrochemical potential upon the reduction of the tetrazolium salt could theoretically be harnessed for the development of sensors. However, the direct application of 5-phenyltetrazolium chloride in potentiometric sensing is not extensively documented in the provided search results. The focus remains on the optical changes associated with formazan formation.
Advanced Research Applications and Methodological Advancements
Dehydrogenase Activity Assays and Their Methodological Refinements
Dehydrogenase enzymes are crucial indicators of metabolic activity. Tetrazolium salts, including 2-(p-Iodophenyl)-3(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT), serve as artificial electron acceptors for these enzymes. The reduction of the soluble, colorless or pale yellow tetrazolium salt to a brightly colored, water-insoluble formazan (B1609692) product provides a quantifiable measure of dehydrogenase activity. nih.gov This colorimetric analysis is a cornerstone of various viability and metabolic assays. nih.gov
A critical step in many tetrazolium-based assays is the complete solubilization of the formazan crystals prior to spectrophotometric quantification. The choice of solvent significantly impacts the accuracy and reproducibility of these assays. nih.gov Various solvents and solvent mixtures have been investigated to optimize formazan extraction from different cell types and matrices.
Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol (B130326), and solutions containing sodium dodecyl sulfate (B86663) (SDS). nih.govscielo.br Research comparing different solubilization agents for the formazan produced from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a related tetrazolium salt, found that DMSO and isopropanol were superior solvents for NIH/3T3 fibroblasts compared to solutions of ethanol/acetic acid or SDS/HCl. scielo.br For bacterial MTT assays, buffered dimethylformamide (DMF) and DMSO containing SDS have been shown to provide rapid and complete solubilization of both the formazan and the bacterial cells, which is crucial to avoid turbidity and artifacts in the absorbance readings. nih.gov
In studies involving contaminated sediments, traditional extraction methods can be hampered by background chemical reactions. A modified method using acetonitrile (B52724) for the extraction of INT-formazan (INTF) proved to be efficient and avoided the chemical reduction of the INT salt by contaminants like polycyclic aromatic hydrocarbons (PAHs) and metals. nih.gov
The selection of an optimal solvent depends on the specific cell type, the tetrazolium salt used, and the sample matrix. Key parameters for an effective solvent include its ability to completely dissolve the formazan, solubilize cellular components to prevent turbidity, and maintain the stability of the formazan color for accurate measurement. nih.gov
| Solvent/Solution | Application/Cell Type | Key Findings | Reference |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | NIH/3T3 Fibroblasts, Bacterial Cultures | Provides high absorbance values and is considered an effective solvent for cell viability assays. scielo.br When buffered and combined with SDS, it ensures rapid and complete solubilization in bacterial assays. nih.gov | nih.govscielo.br |
| Isopropanol | NIH/3T3 Fibroblasts | Demonstrated effectiveness for formazan solubilization in fibroblast viability assays. scielo.br | scielo.br |
| Acetonitrile | Contaminated Sediments | Efficient for INTF extraction and does not chemically reduce INT in the presence of high levels of PAHs and metals. nih.gov | nih.gov |
| Sodium Dodecyl Sulfate (SDS) in HCl | General Cell Viability | Commonly used, but can be less effective than DMSO or isopropanol for certain cell types like fibroblasts. scielo.br | scielo.br |
| Dimethylformamide (DMF) with SDS and Buffer | Bacterial Cultures | Provides rapid and complete solubilization of formazan and cells, with good reproducibility and color stability. nih.gov | nih.gov |
Analytical Methodologies for the Detection of Reducing Substances in Complex Matrices
Beyond biological assays, tetrazolium salts are employed in analytical chemistry as sensitive reagents for detecting reducing compounds. Their reaction with substances like reducing sugars forms the basis of quantitative methods. umich.edu
Differential reaction-rate techniques can be used to analyze mixtures of similar compounds without prior separation. This methodology leverages the different rates at which components of a mixture react with a common reagent. The reaction of 2,3,5-triphenyl-2H-tetrazolium chloride (TTC) with various reducing sugars proceeds at distinctly different rates. umich.edu
Under controlled conditions, the reaction of TTC with sugars such as glucose, fructose, mannose, and galactose can be monitored spectrophotometrically by measuring the formation of the red formazan product. For a certain period, the reaction follows "pseudo-zero-order" kinetics, where the amount of formazan produced is directly proportional to the reaction time. By analyzing the change in reaction rate over time, the concentrations of individual sugars in a binary mixture can be determined. umich.edu This technique has been successfully applied to the analysis of approximately 50 different binary sugar mixtures with a relative error of about 3-4%. umich.edu However, substances that react very rapidly with the tetrazolium salt, such as ascorbic acid, can interfere with the determination and lead to errors. umich.edu
Applications in Environmental Microbial Respiration Studies
Estimating microbial respiration is fundamental to understanding carbon cycling in aquatic and terrestrial ecosystems. Tetrazolium salts provide a valuable tool for these studies by acting as a proxy for respiratory activity. researchgate.netnih.gov
In vivo ETS assays measure the respiratory activity of intact, living cells. nerc.ac.uk The principle of the assay is that the tetrazolium salt, most commonly INT, is introduced to a sample of living microbes (e.g., plankton, bacteria). nerc.ac.ukfrontiersin.org The INT acts as an artificial terminal electron acceptor, intercepting electrons from the cellular electron transport system. frontiersin.org This reduction of INT within the cell leads to the formation and intracellular deposition of insoluble formazan crystals. frontiersin.orgasm.org
The rate of formazan formation is then quantified spectrophotometrically after extraction. frontiersin.org This rate is considered a proxy for the actual respiration rate of the microbial community under natural substrate levels. nih.gov This in vivo method is often considered to provide a more realistic estimate of actual respiration compared to in vitro ETS assays, which measure the maximum potential respiration by supplying saturating levels of electron donors. nerc.ac.ukfrontiersin.org However, a critical consideration for in vivo assays is the potential toxicity of the tetrazolium salt itself, which can inhibit metabolic activity over time. nih.govnih.gov Therefore, incubation times must be carefully optimized to be short enough to measure the initial, uninhibited rate of formazan production. nih.govnih.gov
The use of INT reduction as a proxy for plankton respiration has been a subject of extensive research and validation. nerc.ac.ukfrontiersin.org Numerous studies have compared plankton respiration rates measured by traditional dissolved oxygen consumption with rates estimated from in vivo INT reduction.
A comprehensive analysis of a large dataset (n=376) from diverse oceanic regions found a significant relationship between log-transformed dissolved oxygen consumption rates (CRO2) and log-transformed INT reduction rates (INTT). nerc.ac.ukfrontiersin.org The derived regression equation was:
log(CRO2) = 0.72 * log(INTT) + 0.44 (R² = 0.69) nerc.ac.ukfrontiersin.org
When this equation was applied to an independent test dataset, the estimated oxygen consumption rates were not significantly different from the measured rates, endorsing the reliability of the INT method for natural plankton communities. nerc.ac.ukfrontiersin.org The predictive power of this relationship was found to be higher at temperatures above 8°C and chlorophyll-a concentrations greater than 0.2 µg L⁻¹. frontiersin.org
Further research on eukaryotic plankton cultures with different cell wall compositions (e.g., silica, calcite, cellulose) demonstrated that the relationship between oxygen consumption and INT reduction was consistent across species. nih.govsemanticscholar.org This suggests that the structure of the plankton cell wall does not significantly affect INT reduction, supporting the use of a single conversion equation for a range of eukaryotic plankton. nih.govsemanticscholar.org While INT has been shown to be toxic to prokaryotes, precluding its use as a direct rate proxy over long incubations, the amount of formazan produced in short-term incubations can still be related to the pre-incubation respiratory activity. researchgate.netnih.govresearchgate.net
| Study Focus | Key Findings | Limitations/Considerations | Reference |
|---|---|---|---|
| Validation in Natural Plankton Communities | A significant positive correlation exists between dissolved oxygen consumption and in vivo INT reduction rates across a wide range of oceanic conditions. | The predictive capacity of the conversion equation is reduced at low temperatures (<8°C) and low chlorophyll-a concentrations (<0.2 µg L⁻¹). | nerc.ac.ukfrontiersin.org |
| Effect of Eukaryotic Cell Wall Structure | The relationship between oxygen consumption and INT reduction is not significantly different among eukaryotic plankton with varying cell wall compositions (silica, calcite, etc.). | The study focused on eukaryotic plankton; applicability to prokaryote-dominated communities requires different considerations. | nih.govsemanticscholar.org |
| Toxicity in Prokaryotes | INT is toxic to prokaryotic cells, inhibiting respiration over time. This invalidates the use of long-term in vivo INT reduction rates as a direct proxy for oxygen consumption rates. | The amount of formazan produced in short-term incubations is proportional to the pre-incubation respiratory activity, offering an alternative proxy. | researchgate.netnih.govnih.govresearchgate.net |
Methodological Principles of Tetrazolium Staining in Seed Physiology Research
The tetrazolium test, utilizing 2,3,5-triphenyltetrazolium chloride (TTC), is a fundamental biochemical method for assessing seed viability. tcichemicals.com Its principle lies in the enzymatic reduction of the colorless, water-soluble tetrazolium salt into a red, stable, and non-diffusible compound called triphenylformazan. acs.orgresearchgate.net This reaction serves as an indirect measurement of the respiratory processes occurring within the mitochondria of living seed cells. researchgate.netphenomenex.blog
The key enzymes responsible for this reduction are dehydrogenases, which are crucial for cellular respiration. tcichemicals.comphenomenex.blog In viable, metabolically active tissues, dehydrogenase enzymes are active and release hydrogen ions. tcichemicals.com These ions are transferred to the 2,3,5-triphenyltetrazolium chloride, reducing it to formazan, which stains the living tissues red. tcichemicals.com Conversely, dead or non-respiring tissues lack sufficient dehydrogenase activity, and therefore, no reduction occurs, leaving these tissues unstained or white. tcichemicals.comresearchgate.net
The intensity and location of the red staining provide critical information about the seed's physiological quality. tcichemicals.comresearchgate.net A uniform, faint red color across the embryo indicates a vigorous, healthy seed. researchgate.net An overly intense red may suggest tissue damage, as compromised cell membranes can allow for rapid, uncontrolled diffusion of the TTC solution. researchgate.net By interpreting these staining patterns, analysts can determine not only the viability but also the vigor of the seed and diagnose issues such as mechanical damage or deterioration. researchgate.netphenomenex.blog
The standard procedure for the tetrazolium test involves several key steps:
Hydration: Seeds must be fully imbibed with water to activate the respiratory enzymes necessary for the reaction. tcichemicals.com
Preparation: To allow the TTC solution to penetrate the embryonic tissues, seeds are often cut longitudinally or punctured. tcichemicals.com This step requires anatomical knowledge of the specific seed species to ensure the essential structures are exposed without being damaged. tcichemicals.com
Staining: The prepared seeds are submerged in a TTC solution, typically ranging from 0.1% to 1.0%, and incubated in the dark for a specified period. tcichemicals.comnih.gov During this time, the enzymatic reduction takes place in living cells. tcichemicals.com
Evaluation: Following staining, the seeds are visually assessed. The resulting color patterns on the embryo are evaluated to classify the seed as viable, non-viable, or possessing various degrees of vigor. tcichemicals.comphenomenex.blog
This method is valued for its relative speed, providing results within 24 to 48 hours, a significant advantage over germination tests that can take several weeks. tcichemicals.comuob.edu.ly It is particularly useful for species with dormant seeds that would not germinate under standard conditions. tcichemicals.com
Spectrophotometric Assays for Seed Quality Evaluation
While the topographical (visual) assessment of tetrazolium staining is widely used, it can be subjective. acs.org To introduce greater objectivity and quantitative rigor, spectrophotometric assays have been developed. These methods quantify the amount of formazan produced, which is directly related to the respiratory activity and, consequently, the viability of the seed lot. acs.orgnih.gov
The core of the spectrophotometric method involves extracting the water-insoluble formazan from the seed tissues using an organic solvent and then measuring the absorbance of the resulting colored solution with a spectrophotometer. acs.orgnih.gov The concentration of formazan is determined by measuring the optical density (OD) at its maximum absorption wavelength, which is typically around 483-485 nm. acs.orgnih.gov
Research has focused on optimizing the extraction process to ensure the highest and most consistent recovery of formazan while minimizing background interference. acs.org A comparative analysis of different solvents, such as acetone, methanol (B129727), and dimethyl sulfoxide (DMSO), has been conducted. acs.orgnih.gov One study on barley seeds found that a solution of 10% (w/v) trichloroacetic acid (TCA) in methanol was superior to other methods. acs.orguob.edu.ly This solvent mixture allowed for the highest formazan recovery, produced the lowest background OD readings, and showed minimal variation between replicates. acs.org The resulting quantitative data showed a strong linear relationship between the amount of formazan extracted and seed viability. acs.orgnih.gov More recent work on wheat seeds has highlighted the efficiency of using DMSO at elevated temperatures (e.g., 55 °C) for direct extraction. nih.gov
The development of these quantitative assays allows for a more robust and precise evaluation of seed quality, moving beyond qualitative descriptions to generate reproducible numerical data. acs.orgfishersci.ca This is particularly valuable in quality control systems for large seed batches. acs.orgphenomenex.blog
| Parameter | Description | Example/Finding | Reference |
|---|---|---|---|
| Principle | Quantification of red formazan, produced by dehydrogenase activity in viable cells, via spectrophotometry. | Absorbance of extracted formazan is proportional to seed lot viability. | acs.org |
| Staining Concentration | Concentration of the 2,3,5-triphenyltetrazolium chloride solution used to stain the seeds. | Typically ranges from 0.1% to 1.0%. Lower concentrations (e.g., 0.075% - 0.1%) have proven effective for species like soybean and wheat. | tcichemicals.comresearchgate.net |
| Extraction Solvents | Solvents used to extract the water-insoluble formazan from seed tissue for measurement. | 10% TCA in methanol showed high formazan recovery in barley. Dimethyl sulfoxide (DMSO) is also an effective solvent for wheat. | acs.orgnih.gov |
| Measurement Wavelength | The wavelength at which the absorbance of the formazan extract is measured. | Maximum absorbance is typically measured around 483-485 nm. | acs.orgnih.gov |
| Key Advantage | Provides an objective, quantitative measure of seed viability, reducing the subjectivity of visual evaluation. | Allows for the development of linear models that accurately capture the relationship between formazan levels and seed viability. | acs.orgnih.gov |
Development of Ion-Pair Reagents and Sensing Applications
Beyond its role as a redox indicator in biological viability assays, the cationic nature of the 2,3,5-triphenyltetrazolium chloride molecule has been exploited in the development of electrochemical sensors. Specifically, TTC has been used to form the active ion-pair in the membranes of ion-selective electrodes (ISEs), which are analytical tools that measure the activity of a specific ion in a solution.
An ion-pair is a combination of a cation and an anion held together by electrostatic attraction. In the context of ISEs, a lipophilic (fat-soluble) ion-pair is incorporated into a polymeric membrane, typically made of polyvinyl chloride (PVC). This ion-pair acts as an "ionophore," a substance that can reversibly bind a specific ion and transport it across the membrane, generating an electrical potential that can be measured.
A notable application is the development of an ISE for the determination of periodate (B1199274) ions (IO₄⁻). In this sensor, an ion-pair is formed between the periodate anion and the 2,3,5-triphenyltetrazolium cation (TTC⁺). This TTC⁺-IO₄⁻ ion-pair is dispersed within a plasticized PVC membrane, serving as the sensing element. The electrode exhibits a selective response to periodate ions, allowing for their quantification in various samples, including well water and wastewater. These electrodes have demonstrated excellent selectivity for periodate over other common anions.
Conversely, the same principle has been applied to create sensors for the determination of the TTC cation itself. In these applications, TTC is paired with large, lipophilic anions such as flavinic acid or 5-nitrobarbituric acid. The resulting ion-pair is incorporated into a PVC membrane to construct an electrode that is selective for TTC. Such a sensor can be used to measure the concentration of TTC in aqueous solutions, soil, and wastewater samples.
These sensing applications represent a distinct area of research for 5-Phenyl tetrazolium chloride, leveraging its electrochemical properties rather than its redox activity. The formation of specific ion-pairs with TTC is the foundational principle for the function of these specialized electrochemical sensors.
| Sensor Type | Target Analyte | Ion-Pair Composition | Sensing Principle | Reference |
|---|---|---|---|---|
| Periodate Ion-Selective Electrode | Periodate (IO₄⁻) | Cation: 2,3,5-Triphenyltetrazolium (TTC⁺) Anion: Periodate (IO₄⁻) | The TTC⁺-IO₄⁻ ion-pair is embedded in a PVC membrane, creating a potential difference in response to periodate concentration in a sample. | researchgate.netuob.edu.ly |
| TTC-Selective Electrode | 2,3,5-Triphenyltetrazolium (TTC⁺) | Cation: 2,3,5-Triphenyltetrazolium (TTC⁺) Anion: Flavinic Acid | An ion-pair of TTC and flavinic acid is used as the active component in a PVC membrane to selectively measure TTC concentration. | researchgate.net |
| TTC-Selective Electrode | 2,3,5-Triphenyltetrazolium (TTC⁺) | Cation: 2,3,5-Triphenyltetrazolium (TTC⁺) Anion: 5-Nitrobarbituric Acid | An ion-pair of TTC and 5-nitrobarbituric acid is used within an ISE membrane for the potentiometric determination of TTC. | researchgate.net |
Computational and Theoretical Studies on 5 Phenyltetrazolium Chloride Systems
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has been extensively employed to investigate the structural and electronic characteristics of 5-phenyltetrazole and its derivatives. These studies provide a detailed picture of the molecule's geometry, charge distribution, and orbital energies, which are fundamental to understanding its reactivity and behavior.
A comprehensive theoretical investigation of 5-(4-chlorophenyl)-1H-tetrazole, a closely related derivative, using DFT at the B3LYP/6-311++G(d,p) level of theory, has provided significant insights into its ground state structural and electronic properties. researchgate.net The optimized structural parameters, including bond lengths and angles, were determined, offering a precise model of the molecular geometry. researchgate.net
One of the key aspects explored in computational studies of 5-phenyltetrazoles is tautomerism. The tetrazole ring can exist in two tautomeric forms: 1H and 2H. DFT calculations have shown that for unsubstituted and 5-C-substituted tetrazoles, the 2H-form is generally more stable in the gas phase and nonpolar solvents. doi.org However, as solvent polarity increases, the equilibrium shifts towards the more polar 1H-form. doi.org Gas phase computational studies on various C-substituted tetrazoles, including 5-phenyltetrazole, have further explored the electronic structures and relative energies of these tautomers. iosrjournals.org These studies indicate that the nature of the substituent has a relatively small influence on the tautomeric equilibrium, with the 2H-tautomer remaining more stable in the gas phase. iosrjournals.org
Frontier Molecular Orbital (FMO) analysis is a crucial component of DFT studies, providing information about the chemical reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap (ΔE) are key descriptors. For 5-(4-chlorophenyl)-1H-tetrazole, the HOMO-LUMO energy gap has been calculated, which helps in understanding the electronic and chemical reactive properties of the molecule. researchgate.net
| Parameter | Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Electronegativity (χ) | - |
| Chemical Hardness (η) | - |
| Electrophilicity Index (ω) | - |
| Dipole Moment | - |
Note: Specific numerical values from the cited source were not available in the abstract.
Time-dependent DFT (TD-DFT) has also been utilized to study the electronically excited states and to calculate the electronic transition energies for 5-phenyltetrazole and its p-substituted derivatives. doi.org These calculations are valuable for interpreting experimental UV absorption spectra. doi.org
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of 5-phenyltetrazolium chloride itself is not detailed in the provided search results, crystallographic data for the closely related 5-phenyl-1H-tetrazole and salts of the 2,3,5-triphenyltetrazolium cation provide significant insights into the solid-state conformation and packing of the 5-phenyltetrazole moiety.
A crystal structure for 5-phenyl-1H-tetrazole is available in the Cambridge Structural Database (CSD), as indicated by its PubChem entry. nih.gov This structure would reveal the preferred tautomeric form in the solid state, the planarity of the phenyl and tetrazole rings, and the intermolecular interactions that govern the crystal packing.
Valuable structural information can also be gleaned from the X-ray structure of salts containing the 2,3,5-triphenyltetrazolium ([TPT]+) cation. mdpi.comresearchgate.net In the crystal structure of a salt of [TPT]+ with phenobarbital, the five atoms of the tetrazolium ring were found to be coplanar. mdpi.com The N-N bond lengths within the ring were nearly equivalent, suggesting delocalization of the positive charge. mdpi.com The internal dimensions of the [TPT]+ cation were observed to be largely insensitive to the local crystalline environment. mdpi.com In another hydrated molecular salt of 2,3,5-triphenyltetrazolium chloride, the two cations in the asymmetric unit exhibited different conformations of the phenyl rings relative to the tetrazole core. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 15.3678 (9) |
| b (Å) | 12.2710 (7) |
| c (Å) | 21.8514 (13) |
| β (°) | 109.867 (2) |
| Volume (ų) | 3875.5 (4) |
| Z | 4 |
Note: This data is for a salt of 2,3,5-triphenyltetrazolium and is presented for illustrative purposes of the tetrazolium core's crystallographic features.
Analysis of Intermolecular Interactions and Molecular Electrostatic Potentials
The way molecules pack in a crystal is determined by a complex interplay of intermolecular interactions. The molecular electrostatic potential (MEP) is a powerful concept for understanding and predicting these interactions.
The MEP is a three-dimensional map of the electrostatic potential on the surface of a molecule. It allows for the identification of electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For 5-(4-chlorophenyl)-1H-tetrazole, the MEP has been used to identify the likely sites for electrophilic and nucleophilic attack. researchgate.net Similarly, for 5-(4-Pyridyl)tetrazolate, the surface electrostatic potential distribution has been calculated to understand the electrostatic interactions between molecules. maxapress.com In this case, the positive potential was found near the hydrogen and one of the nitrogen atoms of the tetrazole ring, while the negative potential was concentrated around other nitrogen atoms of the tetrazole and pyridine (B92270) rings. maxapress.com
Methodological Challenges and Future Research Directions in 5 Phenyltetrazolium Chloride Applications
Interference and Background Reactions in Analytical Assays
A significant challenge in the application of 5-phenyltetrazolium chloride-based assays is the potential for interference from various substances and the occurrence of background reactions that can lead to erroneous results. Non-enzymatic reduction of tetrazolium salts can be a confounding factor. For instance, reducing agents such as ascorbic acid and thiols, particularly at a high pH, can directly reduce 2,3,5-triphenyltetrazolium chloride, leading to false-positive results in viability assays. Therefore, it is imperative to include controls that account for this non-enzymatic reduction, such as wells containing the assay medium without cells or with cells that have been heat-inactivated.
In complex biological samples, such as contaminated sediments, the presence of high levels of polycyclic aromatic hydrocarbons (PAHs) and metals can cause background chemical reactions, interfering with the accuracy of dehydrogenase enzyme assays that utilize tetrazolium salts like 2-(p-Iodophenyl)-3(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT). To circumvent this, modified methods, such as using acetonitrile (B52724) for the extraction of the resulting formazan (B1609692), have been developed to ensure that the tetrazolium salt is not chemically reduced by the contaminants.
Furthermore, in biochemical assays, contrast agents used in medical imaging have been shown to cause analytical interference. For example, iodixanol (B1672021) has been observed to produce a negative interference in lactate (B86563) dehydrogenase (LDH) assays. This highlights the importance of considering the entire composition of the sample matrix when employing tetrazolium-based assays.
Reagent Instability and Assay Drift in Analytical Systems
The stability of 5-phenyltetrazolium chloride and its solutions is a critical factor that can influence the reproducibility and reliability of analytical systems. Over time, reagent degradation can lead to a phenomenon known as assay drift, where the analytical performance of the test changes, potentially leading to biased results. This is a recognized challenge in various analytical methods, including immunoassays, and similar principles apply to tetrazolium-based assays.
Long-term drift in reagent lots can introduce both proportional and constant bias, which may not be detected by routine, short-term quality control checks. To mitigate this, it is recommended to implement systematic monitoring of long-term trends in assay performance. This can involve the use of stable control materials and statistical process control charts to detect clinically or analytically significant shifts. When introducing a new lot of reagent, a thorough validation process is essential to ensure consistency with previous lots.
Factors that can affect the stability of 5-phenyltetrazolium chloride solutions include exposure to light, temperature fluctuations, and pH. Therefore, proper storage and handling of the reagent are paramount to maintaining its integrity and ensuring the consistency of assay results over time.
Considerations of Compound-Cellular Interactions and Assay Fidelity
The interaction of 5-phenyltetrazolium chloride with cellular systems is a multifaceted process that can impact the fidelity of the assay. The net charge of the tetrazolium salt is a key determinant of its ability to cross the plasma membrane. For instance, salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which have a net positive charge, are more readily taken up by cells. In contrast, some sulfonated tetrazolium salts possess a net negative charge, limiting their cell permeability.
The cellular reduction of tetrazolium salts is not confined to a single subcellular location. While mitochondria are considered a primary site of reduction, this process can also occur in the cytoplasm and at the cell surface. The specific enzymes involved in this reduction are not fully elucidated but are thought to include NADH dehydrogenase, succinate (B1194679) dehydrogenase, and cytochrome c reductase.
It is also important to recognize that high concentrations of some tetrazolium salts can be cytotoxic to certain cell types. For example, concentrations of MTT above 0.125 mg/mL have been shown to be toxic to some fungal species. This cytotoxicity can confound the interpretation of viability assays, as the reagent itself may be inducing cell death.
Impact of Tetrazolium Reduction on Measured Metabolic Activity
The reduction of 5-phenyltetrazolium chloride to a colored formazan is widely used as a proxy for measuring the metabolic activity of cells. This is based on the principle that the reduction is primarily carried out by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is generally proportional to the number of living cells, making it a useful tool for assessing cell viability and proliferation.
However, it is crucial to understand that what is being measured is the redox activity of the cells, which may not always directly correlate with cell viability or proliferation. For example, changes in cellular metabolism that are not linked to cell death can also affect the rate of tetrazolium reduction. In some instances, formazan production has been shown to be a more reliable indicator of the metabolic capability of organisms throughout their growth cycle compared to other measures like protein content or pH changes.
The following table summarizes findings from a study on Mycoplasma pneumoniae, illustrating the relationship between different growth parameters and tetrazolium reduction.
| Growth Phase | Protein Level | Medium pH | Tetrazolium Reducing Activity |
| Early to Mid-Growth | Increasing | Decreasing | Increasing |
| Late Growth | Leveling Off | Continuing to Decrease | Decreasing |
This table is based on the described findings for Mycoplasma pneumoniae, where formazan production was a more direct measure of metabolic capability than protein levels or pH in the late growth phase.
Limitations in Quantitative Analysis for Specific Biological Systems
While 5-phenyltetrazolium chloride-based assays are versatile, they have limitations in their quantitative application to specific biological systems. The efficiency of tetrazolium reduction can vary significantly between different cell types and even within the same cell type under different physiological conditions. This variability can make it challenging to establish a universal standard for quantitative analysis.
For instance, in bacteriology, the optimal conditions for the reduction of 2,3,5-triphenyltetrazolium chloride (TTC), a derivative of 5-phenyltetrazolium chloride, are dependent on several factors, including the reagent concentration, incubation period, temperature, pH, and the specific microorganism being studied. While a high correlation between viable cell count and TTC reduction has been demonstrated for some bacteria, this relationship may not hold true for all species.
The following table presents data from a study on the detection of Fusarium semitectum viability using 2,3,5-triphenyl tetrazolium chloride, highlighting the influence of inoculum dilution on the sensitivity of the assay.
| Inoculum Dilution | Sensitivity (True Positive Rate) | Specificity (True Negative Rate) | Precision | Accuracy |
| 10⁻¹ | 50.0% | 94.0% | 88.0% | 73.0% |
This data indicates that at higher dilutions of the fungal inoculum, the sensitivity of the tetrazolium-based detection method decreases.
Furthermore, the physical properties of the resulting formazan can also pose a challenge. Some formazans are insoluble in water, requiring an additional solubilization step before absorbance can be measured. This can introduce an extra source of variability and potential error in the assay. The choice of the specific tetrazolium salt is therefore critical and should be tailored to the biological system and the specific research question being addressed.
Q & A
Q. What is the principle behind using 5-phenyl tetrazolium chloride (INT) in assays measuring microbial respiratory activity?
INT acts as an electron acceptor in dehydrogenase-mediated reactions. When metabolically active cells reduce INT, it forms a red formazan product (INT-formazan), which is quantifiable via spectrophotometry at 505 nm. This reduction correlates with cellular electron transport activity, serving as a proxy for metabolic viability .
Q. How is INT applied in superoxide dismutase (SOD) activity assays?
In SOD assays, xanthine/xanthine oxidase generates superoxide radicals (O₂⁻), which reduce INT to formazan. SOD activity is measured by the degree of inhibition of this reaction. One unit of SOD is defined as the enzyme quantity causing 50% inhibition of INT reduction under standardized conditions .
Q. What are the critical experimental parameters for optimizing INT-based viability assays?
Key parameters include:
- INT concentration : Typically 0.2–1.0 mM to avoid cytotoxicity .
- Incubation time : 30–60 minutes at 37°C to balance formazan yield and cell viability .
- Detection wavelength : 505 nm for formazan quantification .
- Controls : Include blanks with heat-inactivated cells to subtract background reactions .
Advanced Research Questions
Q. How does INT toxicity in prokaryotic systems complicate its use in live-cell respiration studies?
INT inhibits bacterial growth and respiration at concentrations >1 mM due to membrane disruption and interference with electron transport chains. This necessitates careful titration and short incubation times to avoid artifacts in viability measurements .
Q. What mechanisms explain discrepancies between INT reduction and actual dehydrogenase activity in heterogeneous microbial communities?
Contradictions arise from:
- Cofactor limitations : NADH/NADPH availability varies across cell types, affecting INT reduction rates .
- Background reactions : Non-enzymatic reduction of INT by cellular thiols or media components .
- Spatial heterogeneity : Biofilms or aggregated cells may limit INT diffusion, skewing results . Mitigation strategies include parallel assays with alternative tetrazolium salts (e.g., CTC) and kinetic modeling .
Q. How does INT reduction differ between aerobic and anaerobic microbial pathways?
Under aerobic conditions, INT primarily accepts electrons from cytochrome c oxidase. In anaerobes, reduction occurs via alternative dehydrogenases (e.g., nitrate reductase). Studies using electron transport chain inhibitors (e.g., cyanide, rotenone) and inverted membrane vesicles can delineate pathway-specific contributions .
Q. What are the limitations of INT in quantifying metabolically active cells in environmental samples?
Limitations include:
- False negatives : Cells in a viable but non-culturable (VBNC) state may lack reductase activity .
- Fluorescence interference : Co-existing pigments or particulates in soil/water samples alter absorbance readings .
- Species-specific variability : Gram-positive bacteria show lower INT permeability than Gram-negative species .
Methodological Best Practices
Q. How can researchers validate INT-based assay results against orthogonal methods?
Cross-validate with:
- Flow cytometry : Using fluorescent probes (e.g., CTC-formazan) for single-cell resolution .
- ATP bioluminescence : Correlate metabolic activity with ATP levels .
- Microscopy : Combine INT staining with DAPI for total vs. active cell counts .
Q. What steps minimize background noise in INT-formazan quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
